![molecular formula C12H14FN3O2 B1431399 6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole CAS No. 1227268-95-2](/img/structure/B1431399.png)
6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole
Description
The compound “6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole” is a derivative of indazole, a heterocyclic compound. Indazole derivatives have been found to have various biological activities, including anticancer properties .
Synthesis Analysis
The synthesis of indazole derivatives often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . The specific synthesis process for “6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole” is not available in the retrieved papers.Molecular Structure Analysis
Indazole is a bicyclic compound, consisting of a benzene ring fused to a pyrazole ring. It has two nitrogen atoms in the five-membered ring. The specific molecular structure of “6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole” would include additional functional groups attached to the indazole core .properties
IUPAC Name |
N-(4-fluoro-3-oxo-1,2-dihydroindazol-6-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2/c1-12(2,3)11(18)14-6-4-7(13)9-8(5-6)15-16-10(9)17/h4-5H,1-3H3,(H,14,18)(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQISLLLLQCHAJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C(=C1)F)C(=O)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301154033 | |
Record name | N-(4-Fluoro-2,3-dihydro-3-oxo-1H-indazol-6-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301154033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole | |
CAS RN |
1227268-95-2 | |
Record name | N-(4-Fluoro-2,3-dihydro-3-oxo-1H-indazol-6-yl)-2,2-dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Fluoro-2,3-dihydro-3-oxo-1H-indazol-6-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301154033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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